Factor D Inhibitor 6 Demonstrates Comparable Biochemical Potency to Clinical Candidates but with Enhanced Murine Cross-Reactivity
Factor D inhibitor 6 inhibits human factor D with an IC50 of 30 nM and Kd of 6 nM [1], compared to Danicopan's IC50 of 15 nM and Kd of 0.54 nM [2], and BCX9930's IC50 of 14.3 nM [3]. However, Factor D inhibitor 6 also inhibits murine factor D with an IC50 of 0.86 μM [1], whereas Danicopan and BCX9930 show minimal murine activity [4]. This cross-reactivity enables direct in vivo efficacy studies in standard mouse models without the need for humanized mice.
| Evidence Dimension | Human factor D inhibition |
|---|---|
| Target Compound Data | IC50 = 30 nM, Kd = 6 nM |
| Comparator Or Baseline | Danicopan: IC50 = 15 nM, Kd = 0.54 nM; BCX9930: IC50 = 14.3 nM |
| Quantified Difference | Factor D inhibitor 6 shows ~2-fold higher IC50 than Danicopan/BCX9930 but provides murine activity. |
| Conditions | Biochemical assay with purified human factor D |
Why This Matters
Enables direct in vivo proof-of-concept studies in standard mouse models, reducing reliance on expensive humanized animals.
- [1] Maibaum J, Liao SM, Vulpetti A, et al. Small-molecule factor D inhibitors targeting the alternative complement pathway. Nat Chem Biol. 2016 Dec;12(12):1105-1110. View Source
- [2] Danicopan (ACH-4471) - Product Data Sheet. PeptideDB. View Source
- [3] Pelecopan (BCX9930) - Product Data Sheet. PeptideDB. View Source
- [4] Lorthiois E, Anderson K, Vulpetti A, et al. Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo. J Med Chem. 2017 Jul 13;60(13):5717-5735. View Source
